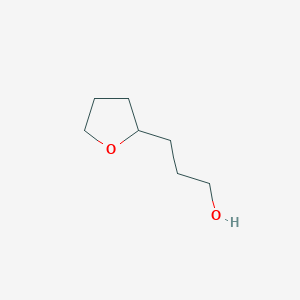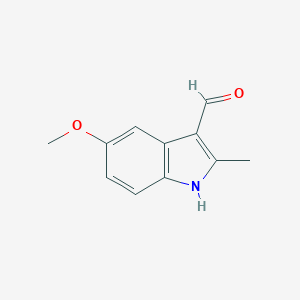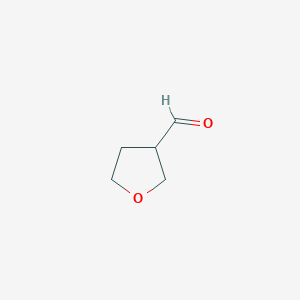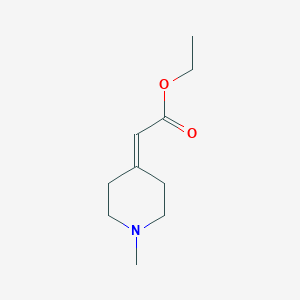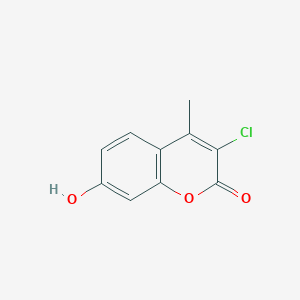
3-Chloro-4-methyl-7-hydroxycoumarin
Übersicht
Beschreibung
3-Chloro-4-methyl-7-hydroxycoumarin, also known as 3-Chloro-4-methylumbelliferone, is a chemical compound with the empirical formula C10H7ClO3 . It has a molecular weight of 210.61 . This compound is used in the synthesis of fluorogenic substrates for the detection of bacterial β-Galactosidase . It also has α-Glucosidase inhibitory antihyperglycemic activity of substituted chromenone derivatives .
Synthesis Analysis
The synthesis of 3-Chloro-4-methyl-7-hydroxycoumarin involves the use of resorcinol and ethyl acetoacetate in the presence of H2SO4 . The formed compound is then acylated using acetic acid in the presence of phosphorus oxychloride .Molecular Structure Analysis
The SMILES string for 3-Chloro-4-methyl-7-hydroxycoumarin isCC1=C(Cl)C(=O)Oc2cc(O)ccc12 . This represents the molecular structure of the compound. Chemical Reactions Analysis
The compound is used in the synthesis of fluorogenic substrates for the detection of bacterial β-Galactosidase . It is also involved in the synthesis of coumarin heterocycles .Physical And Chemical Properties Analysis
3-Chloro-4-methyl-7-hydroxycoumarin is a solid compound with a melting point of 240-244 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Biological and Pharmaceutical Properties
Coumarins, including Chlorferone, have highly valuable biological and pharmaceutical properties . They have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Inhibitor for Protein Tyrosine Phosphatase 1B
Chlorferone is used as an inhibitor for protein tyrosine phosphatase 1B . This enzyme is a key regulator of insulin signaling and glucose homeostasis, and its inhibition can be beneficial in the treatment of type 2 diabetes and obesity.
Acetyl Cholinesterase Inhibitor
Chlorferone also acts as an acetyl cholinesterase inhibitor . Acetyl cholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. Inhibitors of this enzyme are used in the treatment of Alzheimer’s disease.
Monoamine Oxidase Inhibitor
This compound is used as a monoamine oxidase inhibitor . Monoamine oxidases are enzymes that break down neurotransmitters and dietary amines. Inhibitors of these enzymes are used in the treatment of psychiatric and neurological disorders.
Fluorescent Materials Production
Chlorferone is useful in the production of fluorescent materials . Fluorescent materials are widely used in various fields, including bioimaging, diagnostics, and optoelectronics.
Antibacterial Activity
Some derivatives of Chlorferone have shown antibacterial activity . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .
α-Glucosidase Inhibitory Antihyperglycemic Activity
Chlorferone has α-Glucosidase inhibitory antihyperglycemic activity . α-Glucosidase is an enzyme that breaks down carbohydrates into simple sugars. Inhibitors of this enzyme can delay carbohydrate digestion and reduce postprandial hyperglycemia, which is beneficial in the management of diabetes.
Synthesis of Fluorogenic Substrates
Chlorferone is also used in the synthesis of fluorogenic substrates for the detection of bacterial β-Galactosidase . β-Galactosidase is an enzyme that cleaves β-galactosides into monosaccharides, and its activity can be used as a marker for the detection of certain bacteria.
Wirkmechanismus
Target of Action
Coumarin derivatives, to which chlorferone belongs, have been associated with a wide range of biological activities . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Mode of Action
For instance, they can act as weak hydrogen bond donors via the carbon atom in the ring (sp2 hybridized) and the methyl carbon (sp3 hybridized) atom .
Biochemical Pathways
Given the broad range of biological activities associated with coumarin derivatives, it can be inferred that multiple biochemical pathways could be influenced .
Result of Action
Based on the known biological activities of coumarin derivatives, it can be inferred that chlorferone might exhibit a range of effects, such as anti-inflammatory, anti-tumor, and antioxidant activities .
Action Environment
It’s worth noting that the synthesis of coumarin derivatives, including chlorferone, can be carried out under both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-5-7-3-2-6(12)4-8(7)14-10(13)9(5)11/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZHLDRQCZXQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052724 | |
| Record name | 3-Chloro-7-hydroxy-4-methyl-2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methyl-7-hydroxycoumarin | |
CAS RN |
6174-86-3 | |
| Record name | Chlorferon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6174-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorferron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006174863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorferone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorferone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 3-chloro-7-hydroxy-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Chloro-7-hydroxy-4-methyl-2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-7-hydroxy-4-methyl-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-4-METHYL-7-HYDROXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVI89HA9V3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of 3-Chloro-4-methyl-7-hydroxycoumarin in analytical chemistry?
A: 3-Chloro-4-methyl-7-hydroxycoumarin, also known as Chlorferone, serves as a valuable reagent in spectrophotometric determinations. For instance, it forms charge transfer complexes with pharmaceuticals like Paracetamol and Protriptyline HCl, enabling their quantification in pure forms and formulations. This application relies on the absorbance changes upon complex formation, adhering to Beer's Law within specific concentration ranges. []
Q2: How is 3-Chloro-4-methyl-7-hydroxycoumarin used in the synthesis of other compounds?
A: 3-Chloro-4-methyl-7-hydroxycoumarin serves as a crucial building block in organic synthesis. It reacts with diethyl chlorothiophosphate-d(10) to yield labeled Coumaphos-d(10), a deuterated insecticide valuable as an internal standard in gas-liquid chromatographic-mass spectrometric analyses. [, ] It can also react with ethyl chloroacetate to form an intermediate, which further reacts with hydrazine hydrate to produce 2-(3-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide. This compound can then be used to synthesize novel pyrazoline derivatives with potential biological activities. []
Q3: Can you describe the degradation of Coumaphos and the role of 3-Chloro-4-methyl-7-hydroxycoumarin?
A: In studies simulating cattle dipping vats, 3-Chloro-4-methyl-7-hydroxycoumarin (Chlorferone) has been identified as a major degradation product of the insecticide Coumaphos. Over time, a significant portion of Coumaphos breaks down into Chlorferone, alongside smaller amounts of Potasan and other compounds. []
Q4: How does the structure of 3-Chloro-4-methyl-7-hydroxycoumarin influence its photochemical properties?
A: The presence of chlorine and methyl substituents on the coumarin core significantly impacts the excited-state proton transfer kinetics of 3-Chloro-4-methyl-7-hydroxycoumarin. Studies in dioxane:water mixtures revealed the formation of a geminate ion pair (A(-)*···H(+)), a species rarely observed kinetically. This finding provides evidence for the Eigen-Weller mechanism in quasi-aqueous environments, highlighting the importance of substituent effects on the molecule's photochemical behavior. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



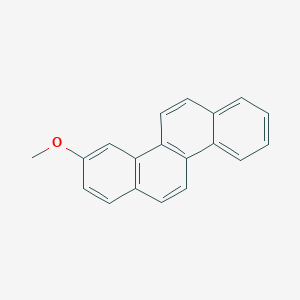
![3-Hydroxybenz[a]anthracene](/img/structure/B41569.png)

![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5R,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B41574.png)
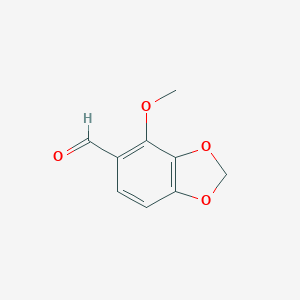
![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B41578.png)
![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine](/img/structure/B41580.png)
![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)
![(4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate](/img/structure/B41582.png)

